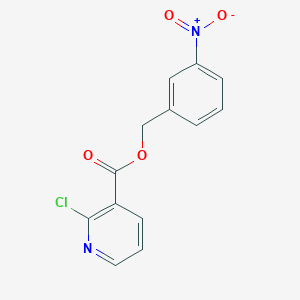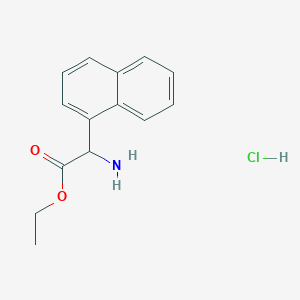![molecular formula C16H13FN2OS2 B3009411 N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 941924-82-9](/img/structure/B3009411.png)
N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The specific structure of this compound suggests potential biological activity, given the presence of a fluorophenyl group, which is a common feature in pharmacologically active compounds.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves cyclization reactions and the use of catalysts. For example, the synthesis of 5-benzylidene thiazolidin-4-one derivatives has been catalyzed by [BmIm]OH, indicating that ionic liquids can be effective catalysts in the formation of such compounds . Similarly, directed lithiation has been employed in the synthesis of benzo[d]-1,2-thiazole-1,1-dioxide derivatives, demonstrating the utility of organolithium reagents in the functionalization of the benzothiazole core .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be elucidated using spectroscopic methods such as NMR, IR spectroscopy, and mass spectrometry. X-ray crystallography provides detailed conformational features of these compounds . For instance, the crystal structure of a related compound, N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, has been reported, which could provide insights into the conformational preferences of the benzothiazole moiety .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions, including those that lead to the introduction of fluorine atoms or other substituents that modulate their biological activity. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized, showing that the introduction of fluorine can significantly affect the cytotoxicity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the fluorophenyl group can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The antimicrobial and antifungal activities of some benzothiazole derivatives have been attributed to their physicochemical characteristics . Additionally, the cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities of N-[(benzo)thiazol-2-yl]alkanamides have been correlated with their structural and physicochemical parameters .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)thio)propanamide and its derivatives have been extensively studied for their potential in medicinal chemistry, particularly as anticancer agents. For instance, benzothiazole derivatives have been recognized for their antitumor properties, with various substitutions at specific positions modulating their antitumor activity. The synthesis of new benzothiazole acylhydrazones and their evaluation as potential anticancer agents highlight the ongoing research in leveraging these compounds for therapeutic purposes. These studies involve assessing the cytotoxic activities of these derivatives against different cancer cell lines to understand their mechanism of action and therapeutic potential (Osmaniye et al., 2018).
Biochemical Studies
In the realm of biochemistry, benzothiazole derivatives, including those structurally similar to this compound, have been investigated for their interaction with various biological targets. For example, studies have explored their role as inhibitors of specific enzymes like kynurenine 3-hydroxylase, which is significant in understanding the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Material Science and Chemistry
Beyond biomedical applications, benzothiazole derivatives have also found utility in material science, particularly in the development of luminescent materials and corrosion inhibitors. The luminescent properties of benzothiazole derivatives and their application in white light emission demonstrate the versatility of these compounds in creating advanced materials with specific optical properties. These applications include the development of white-light-emitting devices and fluorescence switching materials, which are crucial in the fields of display technology and optical sensors (Lu et al., 2017).
Environmental and Analytical Chemistry
Benzothiazole derivatives, including those related to this compound, have also been employed in environmental and analytical chemistry, particularly as sensors and probes. The exploration of fluorescence quenching properties of benzothiazole-based compounds for aniline sensing showcases their potential in environmental monitoring and analytical applications. These studies provide insights into the interactions between these compounds and environmental pollutants, facilitating the development of sensitive and selective detection methods for hazardous substances (Naik et al., 2018).
Mechanism of Action
Target of Action
Similar benzo[d]thiazole derivatives have been shown to interact with cysteine (cys), a key amino acid in all life forms .
Mode of Action
It’s known that benzo[d]thiazole derivatives can act as fluorescent probes, achieving a significant enhancement in fluorescence in the presence of cys . This suggests that the compound may interact with its targets through a fluorescence-based mechanism.
Biochemical Pathways
Similar compounds have been shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . This suggests that the compound may have a role in these pathways.
Pharmacokinetics
The compound’s fluorescence properties suggest that it may have good bioavailability, as it can be used for imaging cys in hepg2 cells and zebrafish .
Result of Action
Similar compounds have been shown to induce g2/m cell cycle arrest and alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, resulting in apoptosis .
Action Environment
The compound’s fluorescence properties suggest that it may be sensitive to environmental conditions that affect fluorescence, such as ph and temperature .
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBMMMFNSNKIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)

amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)
![benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3009341.png)





![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)